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Parsaclisib TEAEs and Recommended Dose
Modifications

The table below summarizes common TEAEs and corresponding dose modification guidelines based on

clinical trial protocols [1] [2] [3].

Adverse Event Severity/Grade Recommended Dose Modification

DiarrhealColitis Grade =3 Withhold parsaclisib until resolution to Grade <1. Upon
resumption, use a reduced dose or alternative dosing
schedule [1].

Rash Grade =3 Withhold parsaclisib until resolution to Grade <1.

Consider resuming at a reduced dose [3].

Neutropenia Grade 4 Withhold parsaclisib until ANC recovers to >0.5 x 10%/L
[3].

Elevated Grade =3 Withhold parsaclisib until resolution to Grade <1. May

Transaminases require permanent discontinuation [4].

(ALT/AST)
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Adverse Event Severity/Grade Recommended Dose Modification

Non-infectious Any grade Permanently discontinue parsaclisib [5].
Pneumonitis

Clinical Management Protocols & Supportive Care

For the AEs listed above, the following management strategies were employed in clinical studies:

¢ Prophylaxis: Prophylactic treatment for Pneumocystis jiroveci pneumonia (PJP) was mandatory in
multiple studies, such as CITADEL-205 [1] [3].

e Dosing Schedule Optimization: To improve long-term tolerability, an intermittent dosing schedule
was developed and validated: 20 mg once daily for 8 weeks, followed by either 20 mg once
weekly or 2.5 mg once daily as a maintenance dose [1] [2]. This strategy was specifically
implemented to reduce the incidence of late-onset AEs like colitis [1].

¢ Management of Specific AEs:

o DiarrhealColitis: This was the most common serious AE leading to discontinuation.
Management involved treatment interruption until resolution, followed by dose reduction or
discontinuation depending on severity [1] [5].

o Hepatotoxicity: Parsaclisib demonstrated a differentiated tolerability profile with minimal
clinically significant transaminase elevations, which is an improvement over earlier generation
PI3K$d inhibitors [1]. Management for the few cases that occurred involved dose interruption.

o Hematological Toxicities: Neutropenia and thrombocytopenia were observed. Management
included monitoring blood counts, dose interruption for severe cases (Grade 4 neutropenia),
and administration of growth factors if necessary [4] [3].

Parsaclisib TEAE Incidence in Clinical Trials

The frequency of key TEAEs from various trials provides context for their management.

© 2026 Smolecule. All rights reserved. 2/6 Tech Support


https://www.sciencedirect.com/topics/medicine-and-dentistry/parsaclisib
https://pmc.ncbi.nlm.nih.gov/articles/PMC6543513/
https://ash.confex.com/ash/2020/webprogram/Paper134609.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC6543513/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12317384/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6543513/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6543513/
https://www.sciencedirect.com/topics/medicine-and-dentistry/parsaclisib
https://www.smolecule.com/products/s005713?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6543513/
https://pubmed.ncbi.nlm.nih.gov/37496298/
https://ash.confex.com/ash/2020/webprogram/Paper134609.html
https://www.smolecule.com/products/s005713?utm_src=pdf-body
https://www.smolecule.com/products/s005713?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Root Cause Analysis & Performance Maximization
Specifications & Pricing

Trial Most Common Grade =3 TEAEs . Discontinuation
o Serious TEAEs

(Condition) TEAES (>20%) (>5%) due to TEAE

CITADEL-101 Diarrhea/Colitis Neutropenia (19%) [1]  Diarrhea/Colitis Not Specified

(R/R B-cell (36%), Nausea (n=9), Pyrexia

Malignancies)

CITADEL-102
(R/R FL,
Combination
Therapy)

CITADEL-213
(Japanese R/R
FL)

CITADEL-205
(R/R MCL,
post-ibrutinib)

Parsaclisib's Mechanism of Action

(36%), Fatigue
(31%), Rash
(31%) [1]

Pyrexia (53.8%),
Diarrhea (46.2%)
[4]

Diarrhea (28.6%),
Stomatitis (23.8%)
[2]

Diarrhea (19.1%),
Anemia (19.1%)

[3]

Neutropenia (34.6%),
Febrile Neutropenia
(23.1%),
Thrombocytopenia
(19.2%) [4]

Diarrhea (7.1%),
Stomatitis (11.9%) [2]

Anemia (12.8%),
Neutropenia (10.6%)

[3]

(n=4), Sepsis
(n=3) [1]

Various

None >2 patients

Diarrhea,
Dyspnea (4.3%
each) [3]

30.8% (8/26
patients) [4]

11.9% (5/42
patients) [2]

4.3% (2/47
patients) [3]

The following diagram illustrates the mechanistic pathway of parsaclisib, which underlies its efficacy and

associated toxicities.
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As shown, parsaclisib is a potent and highly selective inhibitor of the PI3KS$ isoform [6] [1]. This kinase
is a critical node in the B-cell receptor (BCR) signaling pathway. By inhibiting PI3K$, parsaclisib blocks
downstream AKT/mTOR signaling, directly suppressing the survival and proliferation of malignant B-cells
[1]. However, PI3K$ is also integral to the normal function of immune cells like B-cells, T-cells, and
neutrophils [6]. This dual role explains the drug's efficacy in B-cell malignancies and its associated

immune-mediated toxicities, such as diarrhea/colitis, rash, and neutropenia [7] [1].
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Key Takeaways for Professionals

o Differentiated Safety Profile: Parsaclisib shows a lower incidence of severe hepatotoxicity
compared to first-generation PI3Kd inhibitors, but requires vigilance for Gl (diarrhea/colitis) and
hematological events [1].

e Proactive Management is Key: Successful management hinges on prophylactic measures (e.g.,
PJP prophylaxis) and the implementation of optimized, intermittent dosing schedules to mitigate late-
onset toxicities [1] [3].

¢ Adherence to Protocols: Following established dose modification guidelines for specific AEs is
critical for maintaining patient safety and treatment continuity in both monotherapy and combination
regimens [4] [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Parsaclisib, a potent and highly selective PI3Kd inhibitor, in ... [pmc.ncbi.nim.nih.gov]

2. PI3Kd Inhibitor Parsaclisib in Japanese Patients With ... [pmc.ncbi.nlm.nih.gov]

3. Paper: Phase 2 Study Evaluating the Efficacy and Safety of... [ash.confex.com]

4. Safety and efficacy of parsaclisib in combination with ... [pubmed.ncbi.nim.nih.gov]

5. Parsaclisib - an overview | ScienceDirect Topics [sciencedirect.com]

6. INCB050465 (Parsaclisib), a Novel Next-Generation Inhibitor ... [pmc.ncbi.nlm.nih.gov]

7., a potent and highly selective PI3Kd inhibitor, in patients... Parsaclisib [pubmed.ncbi.nim.nih.gov]

To cite this document: Smolecule. [managing parsaclisib treatment-emergent adverse events].
Smolecule, [2026]. [Online PDF]. Available at:
[https:/www.smolecule.com/products/b005713#managing-parsaclisib-treatment-emergent-adverse-

events]

© 2026 Smolecule. All rights reserved. 5/6 Tech Support


https://www.smolecule.com/products/s005713?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6543513/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6543513/
https://ash.confex.com/ash/2020/webprogram/Paper134609.html
https://pubmed.ncbi.nlm.nih.gov/37496298/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12317384/
https://www.smolecule.com/products/s005713?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC6543513/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12317384/
https://ash.confex.com/ash/2020/webprogram/Paper134609.html
https://pubmed.ncbi.nlm.nih.gov/37496298/
https://www.sciencedirect.com/topics/medicine-and-dentistry/parsaclisib
https://pmc.ncbi.nlm.nih.gov/articles/PMC6862339/
https://pubmed.ncbi.nlm.nih.gov/30803990/
https://www.smolecule.com/products/b005713#managing-parsaclisib-treatment-emergent-adverse-events
https://www.smolecule.com/products/b005713#managing-parsaclisib-treatment-emergent-adverse-events
https://www.smolecule.com/products/b005713#managing-parsaclisib-treatment-emergent-adverse-events
https://www.smolecule.com/products/b005713#managing-parsaclisib-treatment-emergent-adverse-events
https://www.smolecule.com/products/s005713?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Root Cause Analysis & Performance Maximization

Specifications & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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